molecular formula C12H16 B11948154 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene CAS No. 39000-67-4

2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene

Cat. No.: B11948154
CAS No.: 39000-67-4
M. Wt: 160.25 g/mol
InChI Key: FWLOQFXAPUFMRT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 3 positions and a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene derivatives. The process can be carried out using nickel catalysts under high pressure and temperature conditions. The hydrogenation reaction selectively reduces the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter cellular signaling pathways, and interact with receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved .

Comparison with Similar Compounds

Comparison: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 1,2,3,4-tetrahydronaphthalene, it has enhanced stability and reactivity due to the presence of the methyl groups. The additional substituents in 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene further modify its properties, making it suitable for different applications .

Properties

CAS No.

39000-67-4

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2,3-dimethyl-1,4,5,8-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-4H,5-8H2,1-2H3

InChI Key

FWLOQFXAPUFMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C1)CC=CC2)C

Origin of Product

United States

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